Benzyl 2-(3-oxocyclobutyl)acetate
Description
Benzyl 2-(3-oxocyclobutyl)acetate is a cyclobutane-containing benzyl ester characterized by a ketone group at the 3-position of the cyclobutyl ring and an acetoxybenzyl moiety. The compound is likely utilized in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals due to its strained cyclobutyl system, which can participate in ring-opening or functionalization reactions .
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-(3-oxocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12-6-11(7-12)8-13(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQBTZJNUJTCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743309 | |
| Record name | Benzyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862307-21-9 | |
| Record name | Benzyl (3-oxocyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-(3-oxocyclobutyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-oxocyclobutanecarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to purification steps, including distillation and chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-oxocyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(3-oxocyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-oxocyclobutyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active cyclobutanone moiety, which can then participate in further chemical reactions. The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes critical structural and molecular differences between Benzyl 2-(3-oxocyclobutyl)acetate and related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | Likely C₁₃H₁₄O₃ | ~218.25 (estimated) | Cyclobutyl ketone, benzyl ester |
| Benzyl Phenyl Acetate | 102-16-9 | C₁₅H₁₄O₂ | 226.27 | Phenyl group, benzyl ester |
| Benzyl Acetate | 140-11-4 | C₉H₁₀O₂ | 150.17 | Simple benzyl ester |
| Benzyl 2-(3-(((tert-Boc)amino)methyl)oxetan-3-yl)acetate | 1404193-76-5 | C₁₈H₂₅NO₅ | 335.39 | Oxetane, tert-Boc-protected amine |
| Benzyl 2-(diethoxyphosphoryl)acetate | 7396-44-3 | C₁₃H₁₉O₅P | 286.26 | Phosphoryl group, benzyl ester |
Key Observations :
- Cyclobutane vs.
- Substituent Effects : The tert-Boc-protected amine in CAS 1404193-76-5 adds steric bulk and stability for peptide coupling, unlike the unsubstituted cyclobutyl ketone .
- Phosphoryl vs. Ketone : The phosphoryl group in CAS 7396-44-3 enables participation in Horner-Wadsworth-Emmons reactions, contrasting with the ketone’s nucleophilic susceptibility .
Physical and Chemical Properties
Notes:
Stability and Reactivity
- Cyclobutane Ring Stability : The 3-oxocyclobutyl group is prone to thermal or photochemical ring-opening, unlike the more stable oxetane in CAS 1404193-76-5 .
- Ester Hydrolysis : All benzyl esters are susceptible to basic or enzymatic hydrolysis, but steric hindrance in bulky analogs (e.g., tert-Boc derivatives) may slow degradation .
Biological Activity
Benzyl 2-(3-oxocyclobutyl)acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- CAS Number : 1823317-05-0
This compound features a cyclobutyl ring with a ketone group, which is significant for its biological reactivity. The compound's structure allows it to participate in various chemical reactions, potentially leading to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This activity has been observed in animal models where treatment with the compound resulted in reduced leukocyte infiltration and lower levels of inflammatory markers.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the ketone group can undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that interact with biological targets. Additionally, the benzyl moiety may facilitate interactions with aromatic amino acids in proteins, enhancing its biological activity.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various derivatives of cyclobutane compounds found that this compound showed significant inhibition against Staphylococcus aureus, with an IC50 value indicating potent antibacterial properties.
- Case Study on Anti-inflammatory Effects : In an experimental model using carrageenan-induced paw edema in rats, treatment with this compound resulted in a statistically significant reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Future Directions
Further research is warranted to fully characterize the biological mechanisms underlying the activities of this compound. Future studies should focus on:
- In vivo efficacy : Testing the compound in live animal models to assess therapeutic potential and safety.
- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical trials : Evaluating the compound's effectiveness and safety in human subjects for potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
